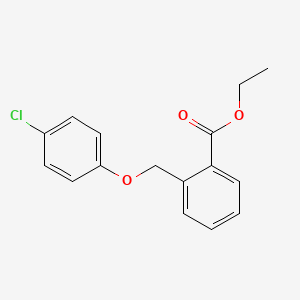

Ethyl 2-((4-chlorophenoxy)methyl)benzoate

Beschreibung

Contextual Significance of Benzoate (B1203000) Esters and Related Chlorophenoxy Derivatives

The scientific interest in the parent classes of this compound is extensive. Benzoate esters , such as ethyl benzoate, are widely recognized for their applications across various industries. rsc.org They are integral to the formulation of fragrances, flavorings, and are used as precursors in the synthesis of other organic compounds. quora.comnih.gov In the pharmaceutical realm, the benzoate scaffold is a common feature in medicinal chemistry, with derivatives being explored for a range of therapeutic applications, including potential treatments for neurodegenerative diseases. uwlax.edu The ester functional group, in general, is a cornerstone of organic synthesis and is found in a vast array of biologically active molecules. rsc.org

Similarly, chlorophenoxy derivatives have been the subject of intensive research, primarily due to their widespread use as herbicides in agriculture. researchgate.netsigmaaldrich.com Compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA) are potent plant growth regulators. amanote.comresearchgate.net The study of these molecules has led to a deep understanding of their mode of action, environmental fate, and toxicological profiles. researchgate.netsigmaaldrich.com Research into related structures has also extended to their potential antimicrobial properties, demonstrating the diverse biological activities inherent to the chlorophenoxy moiety.

Overview of Current Research Landscape Pertaining to the Chemical Compound

A comprehensive search of academic databases and chemical literature reveals a stark void in research specifically dedicated to Ethyl 2-((4-chlorophenoxy)methyl)benzoate. Unlike its structural isomer, Ethyl 4-((4-chlorophenoxy)methyl)benzoate, which is commercially available for research purposes, the 2-substituted variant appears to be a chemical entity that has been synthesized but not extensively studied. sigmaaldrich.com

The available information is limited to entries in chemical supplier databases, which provide basic physical and chemical properties.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1257524-52-9 |

| Molecular Formula | C₁₆H₁₅ClO₃ |

This data is compiled from chemical supplier databases and does not originate from peer-reviewed research publications.

There are no dedicated studies found that detail its synthesis, spectroscopic characterization (e.g., NMR, IR, Mass Spectrometry), crystallographic structure, or potential biological activities. Research on closely related compounds, such as those with different substitution patterns or alternative functional groups, offers tangential insights but does not directly address the properties and potential of this compound.

Rationale and Objectives of a Comprehensive Research Outline

The absence of dedicated research on this compound presents a clear opportunity for novel scientific inquiry. The well-established biological activities of both benzoate esters and chlorophenoxy derivatives provide a strong rationale for investigating this specific molecular combination. A comprehensive research program would be essential to elucidate its fundamental chemical and physical properties and to explore its potential applications.

The primary objectives of such a research outline would be:

Synthesis and Purification: To develop and optimize a reliable synthetic route to produce high-purity this compound.

Structural Elucidation: To fully characterize the compound's structure using modern spectroscopic techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) and to determine its three-dimensional structure through single-crystal X-ray diffraction.

Physicochemical Profiling: To determine key physicochemical properties such as melting point, boiling point, solubility, and stability.

Exploration of Biological Activity: To screen the compound for a range of potential biological activities, drawing inspiration from the known properties of its parent chemical classes. This could include, but is not limited to, herbicidal, insecticidal, antimicrobial, and other pharmacological activities.

The systematic investigation of this compound would not only fill a gap in the chemical literature but also potentially unveil a new compound with valuable properties, contributing to the broader understanding of structure-activity relationships within this chemical space.

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C16H15ClO3 |

|---|---|

Molekulargewicht |

290.74 g/mol |

IUPAC-Name |

ethyl 2-[(4-chlorophenoxy)methyl]benzoate |

InChI |

InChI=1S/C16H15ClO3/c1-2-19-16(18)15-6-4-3-5-12(15)11-20-14-9-7-13(17)8-10-14/h3-10H,2,11H2,1H3 |

InChI-Schlüssel |

WLUORBQBSNGBEW-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=CC=CC=C1COC2=CC=C(C=C2)Cl |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Transformations of Ethyl 2 4 Chlorophenoxy Methyl Benzoate

Established Synthetic Pathways for Benzoate (B1203000) Esters

The formation of the ethyl benzoate moiety is a fundamental transformation in the synthesis of the target molecule. This is typically achieved through the esterification of a corresponding benzoic acid precursor.

Acid-Catalyzed Esterification Approaches

The most common and well-established method for the synthesis of benzoate esters is the Fischer-Speier esterification, or simply Fischer esterification. This reaction involves the acid-catalyzed condensation of a carboxylic acid with an alcohol. In the context of synthesizing ethyl 2-((4-chlorophenoxy)methyl)benzoate, the immediate precursor, 2-((4-chlorophenoxy)methyl)benzoic acid, would be reacted with ethanol (B145695) in the presence of a strong acid catalyst.

The mechanism of Fischer esterification is a reversible process initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester.

To drive the equilibrium towards the formation of the ester, a large excess of the alcohol (ethanol) is typically used. tamu.edu Alternatively, the removal of water as it is formed, for instance by using a Dean-Stark apparatus, can also be employed to achieve high yields. masterorganicchemistry.com

Commonly used acid catalysts for this transformation include:

Sulfuric acid (H₂SO₄): A strong and cost-effective catalyst widely used for Fischer esterification. operachem.com

p-Toluenesulfonic acid (p-TsOH): A solid, organic acid that is often easier to handle than sulfuric acid. operachem.com

Hydrochloric acid (HCl): Another common strong acid catalyst. masterorganicchemistry.com

The reaction is typically carried out under reflux conditions, with the temperature being determined by the boiling point of the alcohol used as the solvent. operachem.com

| Catalyst | Typical Reaction Conditions | Key Features |

| Sulfuric Acid (H₂SO₄) | Reflux in excess ethanol | Strong acid, cost-effective, but can cause charring with sensitive substrates. |

| p-Toluenesulfonic Acid (p-TsOH) | Reflux in ethanol or a solvent like toluene (B28343) with a Dean-Stark trap | Solid, easier to handle, generally milder than sulfuric acid. |

| Hydrochloric Acid (HCl) | Reflux in excess ethanol | Gaseous or in solution, effective but can be corrosive. |

Advanced Esterification Techniques

While Fischer esterification is a robust method, other advanced techniques can also be employed for the synthesis of benzoate esters, particularly when dealing with sensitive substrates or when milder conditions are required. These methods often involve the activation of the carboxylic acid.

One such method is the Steglich esterification , which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). This method proceeds under mild, often room temperature, conditions and is highly efficient.

Another approach involves the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride . The acyl chloride can then react readily with an alcohol, in this case, ethanol, in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. This method is generally very high-yielding but requires an additional synthetic step to prepare the acyl chloride.

Synthesis Strategies for Halogenated Phenoxy-Substituted Benzoates

The synthesis of the target molecule requires the specific incorporation of the 4-chlorophenoxy group and the formation of a benzyl (B1604629) ether linkage at the ortho position of the benzoate ring.

Incorporation of the 4-Chlorophenoxy Moiety

The 4-chlorophenoxy moiety is introduced through the use of 4-chlorophenol (B41353) as a key starting material. The phenolic oxygen of 4-chlorophenol is nucleophilic and can participate in reactions to form the required ether linkage.

Synthetic Routes for Benzyl Ether Linkage Formation

The formation of the benzyl ether linkage is a critical step in the synthesis of this compound. The Williamson ether synthesis is a prominent and versatile method for achieving this transformation. orgsyn.orgresearchgate.net This reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide.

A plausible synthetic route involves the reaction of the sodium or potassium salt of 4-chlorophenol (the phenoxide) with a suitable ortho-substituted ethyl benzoate derivative, such as ethyl 2-(bromomethyl)benzoate. The phenoxide, being a potent nucleophile, displaces the bromide ion in an Sₙ2 reaction to form the desired ether linkage. researchgate.net

Reaction Scheme: Williamson Ether Synthesis

Step 1: Formation of the phenoxide

4-chlorophenol + NaOH → Sodium 4-chlorophenoxide + H₂O

Step 2: Nucleophilic substitution

Sodium 4-chlorophenoxide + Ethyl 2-(bromomethyl)benzoate → this compound + NaBr

This reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, to facilitate the Sₙ2 mechanism. researchgate.net

An alternative and efficient route to the precursor acid, 2-((4-chlorophenoxy)methyl)benzoic acid, involves the reaction of phthalide (B148349) with the potassium salt of 4-chlorophenol. This method directly establishes the desired ortho-substituted benzoic acid structure. Subsequent esterification, as described in section 2.1.1, would then yield the final product.

| Reactant 1 | Reactant 2 | Reaction Type | Key Reagents/Conditions |

| 4-chlorophenol | Ethyl 2-(bromomethyl)benzoate | Williamson Ether Synthesis | Base (e.g., NaOH, K₂CO₃), Polar aprotic solvent (e.g., DMF, Acetone) |

| 4-chlorophenol | Phthalide | Nucleophilic Ring Opening | Base (e.g., KOH) to form the phenoxide, followed by reaction and acidification |

Regioselective Ortho-Substitution on the Benzoate Ring

The regioselectivity of the substitution on the benzoate ring is crucial for the synthesis of the target molecule. The use of starting materials that already possess the desired ortho-substitution pattern is the most straightforward approach to ensure the correct isomer is formed.

For instance, in the Williamson ether synthesis approach, starting with ethyl 2-(bromomethyl)benzoate guarantees that the 4-chlorophenoxy group will be introduced at the ortho position. This starting material can be prepared from 2-methylbenzoic acid through esterification followed by radical bromination of the methyl group using a reagent like N-bromosuccinimide (NBS).

Similarly, the reaction of phthalide with 4-chlorophenoxide inherently leads to the formation of a 2-substituted benzoic acid derivative, thus ensuring the ortho-regiochemistry. Phthalide is a lactone of 2-(hydroxymethyl)benzoic acid, and its ring-opening by a nucleophile like a phenoxide results in the formation of a bond at the benzylic carbon, which is ortho to the carboxylic acid group.

Specific Synthetic Protocols for this compound

The synthesis of this compound is typically achieved through a multi-step process that involves the preparation of a key intermediate, ethyl 2-bromomethylbenzoate (B8278923), followed by a coupling reaction with 4-chlorophenol.

The precursor, ethyl 2-bromomethylbenzoate, is commonly synthesized from ethyl 2-methylbenzoate (B1238997). A standard laboratory procedure involves the radical bromination of ethyl 2-methylbenzoate using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as benzoyl peroxide. The reaction is typically carried out in a nonpolar solvent like carbon tetrachloride under reflux conditions.

The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the succinimide (B58015) byproduct is removed by filtration, and the filtrate is washed to remove any remaining impurities. The solvent is then removed under reduced pressure to yield the crude product, which can be further purified if necessary.

Table 1: Synthesis of Ethyl 2-bromomethylbenzoate

| Reactants | Reagents | Solvent | Conditions | Product |

|---|

Characterization of the resulting ethyl 2-bromomethylbenzoate is essential to confirm its structure and purity. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a key analytical technique for this purpose. The ¹H NMR spectrum of ethyl 2-bromomethylbenzoate would be expected to show characteristic signals for the ethyl group (a triplet and a quartet), the aromatic protons, and a singlet for the benzylic methylene (B1212753) protons adjacent to the bromine atom.

The formation of the ether linkage in this compound is achieved through a nucleophilic substitution reaction, most commonly the Williamson ether synthesis. masterorganicchemistry.com This reaction involves the coupling of the electrophilic ethyl 2-bromomethylbenzoate with the nucleophilic 4-chlorophenoxide ion. masterorganicchemistry.com

The 4-chlorophenoxide is typically generated in situ by treating 4-chlorophenol with a suitable base, such as sodium hydroxide (B78521) or potassium carbonate. miracosta.edujk-sci.com The reaction is generally carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, which facilitates the S\N2 reaction mechanism. jk-sci.com The reaction mixture is typically heated to ensure a reasonable reaction rate.

Deprotonation of 4-chlorophenol: 4-Cl-C₆H₄OH + Base → 4-Cl-C₆H₄O⁻

Nucleophilic substitution: 4-Cl-C₆H₄O⁻ + BrCH₂-C₆H₄-COOEt → 4-Cl-C₆H₄OCH₂-C₆H₄-COOEt + Br⁻

Upon completion of the reaction, the product is isolated by extraction and purified by techniques such as column chromatography or recrystallization.

Scaling up the synthesis of this compound from a laboratory to an industrial scale presents several challenges and requires careful process optimization to ensure efficiency, safety, and cost-effectiveness. longdom.org Key considerations include the choice of reagents, solvents, and reaction conditions.

For the Williamson ether synthesis, the use of milder and more environmentally friendly bases and solvents is a key aspect of green chemistry. orgchemres.org While strong bases and polar aprotic solvents are effective on a lab scale, their use on an industrial scale can lead to waste disposal issues and higher costs. orgchemres.org Alternative approaches, such as phase-transfer catalysis, can be employed to facilitate the reaction in less hazardous solvent systems.

Microwave-assisted synthesis is another technique that has shown promise in accelerating reaction times and improving yields for Williamson ether synthesis. orgchemres.org This method can lead to significant energy savings and increased throughput on an industrial scale.

Process optimization also involves a thorough understanding of the reaction kinetics and thermodynamics to identify the optimal temperature, pressure, and reactant concentrations. fraunhofer.de Continuous monitoring of the reaction progress using in-line analytical techniques can help in maintaining optimal conditions and ensuring consistent product quality. catalysts.com

Table 2: Key Parameters for Industrial Scale-Up Optimization

| Parameter | Laboratory Scale | Industrial Scale Considerations |

|---|---|---|

| Base | Strong bases (e.g., NaH) | Milder, cheaper bases (e.g., K₂CO₃), ease of handling and removal. |

| Solvent | Polar aprotic (e.g., DMF) | Greener solvents, solvent recovery and recycling. |

| Heating | Conventional heating | Microwave irradiation for faster reaction times and energy efficiency. |

| Process | Batch processing | Continuous flow processing for better control and scalability. |

| Purification | Chromatography | Crystallization, distillation to minimize solvent use. |

Derivatization and Analog Synthesis

The core structure of this compound can be chemically modified to synthesize a variety of analogs. This derivatization is often performed to explore structure-activity relationships (SAR) for potential biological applications.

Introducing additional functional groups onto the aromatic rings or modifying the ester group can significantly alter the molecule's physicochemical properties, such as its polarity, lipophilicity, and hydrogen bonding capacity. ashp.org These changes, in turn, can influence its biological activity.

Common strategies for derivatization include:

Substitution on the Aromatic Rings: Electrophilic aromatic substitution reactions can be used to introduce a variety of substituents (e.g., nitro, amino, alkyl, or other halogen groups) onto either the phenoxy or the benzoate ring. webassign.net For instance, nitration of the benzoate ring could be a potential first step, followed by reduction to an amino group, which can then be further functionalized.

Modification of the Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid. This carboxylic acid can then be converted into a range of other functional groups, such as amides, other esters, or acid chlorides, allowing for the introduction of diverse functionalities.

Modification of the Methylene Bridge: While less common, modifications to the methylene bridge connecting the phenoxy and benzoate moieties could also be explored to alter the molecule's conformation and flexibility.

The synthesized analogs would then be subjected to biological screening to determine how these structural modifications affect their activity, providing valuable insights for the design of more potent or selective compounds.

The synthetic methodologies described for this compound can be adapted to produce a wide array of related chlorophenoxy-containing esters. By varying the starting materials, a library of analogous compounds can be generated.

For example, by using different substituted phenols in the Williamson ether synthesis step, a range of esters with varying substitution patterns on the phenoxy ring can be obtained. Similarly, starting with different substituted ethyl 2-bromomethylbenzoates would allow for modifications on the benzoate portion of the molecule.

Furthermore, other ester groups can be introduced by either starting with the corresponding alkyl 2-methylbenzoate in the initial bromination step or by transesterification of the final ethyl ester product. The synthesis of a homologous series of these esters, for instance, by using different alcohols in the esterification step, can provide valuable information on how the alkyl chain length of the ester affects the compound's properties.

Advanced Spectroscopic and Crystallographic Characterization of Ethyl 2 4 Chlorophenoxy Methyl Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental data for the NMR analysis of Ethyl 2-((4-chlorophenoxy)methyl)benzoate is not available in the public domain. Therefore, a specific analysis of its ¹H NMR and ¹³C NMR spectra, or a discussion of the application of two-dimensional NMR techniques for its structural confirmation, cannot be provided.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis for Structural Elucidation

Specific ¹H NMR spectral data, including chemical shifts (δ), coupling constants (J), and signal integration for this compound, has not been reported in available scientific literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Confirmation

Reported ¹³C NMR data for this compound that would confirm the carbon framework of the molecule could not be found.

Advanced Two-Dimensional NMR Techniques

There are no available studies that employ advanced two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) for the structural elucidation of this compound.

Mass Spectrometry (MS)

Experimental mass spectrometry data for this compound is not available. This prevents a detailed discussion of its molecular ion and fragmentation patterns or its exact mass measurement.

Determination of Molecular Ion and Fragmentation Patterns

No mass spectra for this compound have been published, precluding the analysis of its molecular ion peak and characteristic fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

There is no high-resolution mass spectrometry (HRMS) data available to provide an exact mass measurement for this compound.

Based on a comprehensive search of available scientific literature and chemical databases, detailed experimental data specifically for the advanced spectroscopic and crystallographic characterization of This compound is not publicly available.

While research exists for structurally related compounds—such as isomers like Ethyl m-chloro benzoate (B1203000), the parent compound Ethyl benzoate, and analogues like Ethyl 4-[(4-methylbenzyl)oxy]benzoate—this information cannot be accurately extrapolated to create a scientifically rigorous and factual article about this compound. Generating such an article without specific data would lead to speculation and scientific inaccuracy.

Therefore, the requested article, with its detailed sections on FT-IR, Raman spectroscopy, and X-ray crystallography, including specific data tables and findings for this compound, cannot be generated at this time. Fulfilling the request would necessitate fabricating data, which falls outside the scope of providing factual and accurate information.

Computational Chemistry and Theoretical Investigations of Ethyl 2 4 Chlorophenoxy Methyl Benzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

Density Functional Theory (DFT) Applications for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. A key application of DFT is geometry optimization, which determines the most stable three-dimensional arrangement of atoms in the molecule—the structure with the minimum energy.

For a molecule like Ethyl 2-((4-chlorophenoxy)methyl)benzoate, this process would involve using a functional, such as B3LYP, combined with a basis set, like 6-311++G(d,p). The calculation iteratively adjusts the positions of the atoms until the lowest energy conformation is found. The output of this optimization provides crucial data on the molecule's structural parameters. While specific data for the title compound is not available, studies on analogous molecules provide expected ranges for key parameters. For instance, C=O bond lengths in similar ester moieties are typically calculated to be around 1.22 Å, and aromatic C-C bond distances are in the range of 1.39-1.41 Å. Bond angles around the central sp³ hybridized carbon atoms would be expected to be close to the ideal tetrahedral angle of 109.5°, while angles within the aromatic rings would be approximately 120°.

Table 1: Representative Predicted Geometrical Parameters from DFT Studies on Similar Benzoate (B1203000) Compounds

| Parameter | Typical Calculated Value | Reference Compound Class |

| C=O Bond Length | 1.221 - 1.227 Å | Carboxamide pyrimidines |

| Aromatic C-C Bond Length | 1.392 - 1.409 Å | Carboxamide pyrimidines |

| C-O (Ester) Bond Length | ~1.36 Å | Ethyl 4-aminobenzoate |

| Benzene (B151609) Ring Bond Angles | ~120° | General Aromatic Systems |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are also highly effective in predicting spectroscopic data. After geometry optimization, the same level of theory can be used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and the frequencies of molecular vibrations, which correspond to peaks in an infrared (IR) spectrum.

These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound. For example, the calculated ¹H NMR chemical shifts for the aromatic protons would be influenced by the electron-withdrawing nature of the chloro and ester groups. The chemical shifts of the ethyl group protons (-CH₂- and -CH₃) and the methylene (B1212753) bridge protons (-CH₂-) could also be precisely predicted. Similarly, vibrational frequency calculations would identify characteristic stretching frequencies, such as the C=O stretch of the ester group (typically predicted around 1700-1750 cm⁻¹) and C-O and C-Cl stretching modes.

Analysis of Molecular Orbitals (HOMO-LUMO) and Reactivity

The electronic properties and chemical reactivity of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons (nucleophilic character), while the LUMO is the orbital that is most likely to accept electrons (electrophilic character).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and less stable. From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.

Table 2: Quantum Chemical Reactivity Descriptors

| Descriptor | Formula | Description |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | The ability of a molecule to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating high reactivity. |

| Electrophilicity Index (ω) | μ² / (2η) (where μ = -χ) | Measures the propensity to accept electrons. |

A low HOMO-LUMO energy gap for this compound would suggest it is a reactive molecule, potentially susceptible to nucleophilic or electrophilic attack. The distribution of the HOMO and LUMO across the molecule would indicate the most probable sites for such reactions.

Conformational Analysis and Energy Landscapes

Molecules with rotatable single bonds, like this compound, can exist in multiple conformations. Conformational analysis aims to identify the most stable conformers (energy minima) and the energy barriers for rotation between them. A common method is to perform a Potential Energy Surface (PES) scan, where the total energy of the molecule is calculated as a function of systematically rotating one or more dihedral angles. This process maps out the energy landscape, revealing the lowest energy (and thus most populated) conformations. For more complex systems, advanced techniques like metadynamics can be used to explore the conformational free-energy landscape more comprehensively. This analysis is crucial for understanding how the molecule's shape influences its physical properties and biological interactions.

Molecular Docking and Ligand-Receptor Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or other biological macromolecule). This method is central to drug discovery and understanding biological processes.

Analysis of Intermolecular Interactions

Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions within a crystal. The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron distribution of a pro-molecule (the molecule of interest) dominates that of the surrounding pro-crystal. This partitioning allows for the mapping of various properties onto the surface, such as the normalized contact distance (dnorm), which highlights regions of significant intermolecular contacts.

The key features of a Hirshfeld surface analysis include:

dnorm Surface: This surface is colored to indicate intermolecular contacts. Red spots highlight contacts shorter than the van der Waals radii, indicating strong interactions like hydrogen bonds. Blue regions represent contacts longer than the van der Waals radii, and white areas denote contacts approximately equal to the van der Waals radii.

For a molecule like this compound, a hypothetical Hirshfeld surface analysis would likely reveal the contributions of various intermolecular contacts. Based on studies of similar compounds, the expected dominant interactions would involve H···H, C···H/H···C, and O···H/H···O contacts. researchgate.net The presence of a chlorine atom would also introduce Cl···H and potentially Cl···Cl or Cl···C interactions.

Interactive Data Table: Hypothetical Contribution of Intermolecular Contacts for this compound

| Contact Type | Hypothetical Percentage Contribution (%) | Description of Interaction |

| H···H | 40 - 50 | Represents the most significant contribution to the Hirshfeld surface, typical for organic molecules. researchgate.net |

| C···H / H···C | 20 - 30 | Indicates van der Waals interactions and potential weak C-H···π interactions. researchgate.net |

| O···H / H···O | 10 - 15 | Suggests the presence of weak C-H···O hydrogen bonds, contributing to the stability of the crystal packing. researchgate.net |

| Cl···H / H···Cl | 5 - 10 | Highlights the role of the chlorine atom in forming halogen bonds or other weak interactions. |

| Other (C···C, C···O, etc.) | < 5 | Minor contributions from other van der Waals forces. |

The fingerprint plot for this compound would be expected to show characteristic features corresponding to these interactions. For instance, sharp spikes in the lower region of the plot would indicate hydrogen bonding interactions (O···H), while more diffuse regions would correspond to van der Waals contacts (H···H, C···H).

Energy framework analysis is a computational method that provides a quantitative understanding of the intermolecular interaction energies within a crystal lattice. This analysis, often performed using the CrystalExplorer software, calculates the interaction energies between a central molecule and its neighbors. nih.gov The total interaction energy is typically decomposed into electrostatic, polarization, dispersion, and exchange-repulsion components.

The key outputs of an energy framework analysis are:

Interaction Energy Tables: These tables list the interaction energies (in kJ/mol) between a central molecule and its nearest neighbors, categorized by the type of energy (electrostatic, dispersion, etc.).

Energy Framework Diagrams: These are graphical representations of the interaction energies. Cylinders are drawn between the centroids of interacting molecules, with the radius of the cylinder proportional to the strength of the interaction energy. nih.gov This provides a visual map of the dominant interaction pathways within the crystal.

For this compound, an energy framework analysis would quantify the strength of the various intermolecular forces. The electrostatic component would highlight the role of polar groups, such as the ester and ether functionalities, as well as the chloro-substituent. The dispersion component would account for the significant van der Waals forces, particularly from the aromatic rings.

Interactive Data Table: Hypothetical Interaction Energies for a Molecular Pair of this compound

| Interaction Energy Component | Hypothetical Energy (kJ/mol) | Significance |

| Electrostatic (Eele) | -50 to -70 | Dominant attractive force, driven by polar interactions. nih.gov |

| Dispersion (Edis) | -80 to -100 | Significant contribution from van der Waals forces, crucial for overall packing. nih.gov |

| Polarization (Epol) | -10 to -20 | Represents the induction energy due to molecular polarizability. |

| Repulsion (Erep) | +60 to +80 | Short-range repulsive forces that prevent molecular collapse. |

| Total Interaction Energy (Etot) | -80 to -110 | The net stabilizing energy of the molecular pair. nih.gov |

Biological Activity and Structure Activity Relationship Sar Investigations

Antimicrobial Activity Profiling

Comprehensive screening of available literature revealed no specific data on the antimicrobial properties of Ethyl 2-((4-chlorophenoxy)methyl)benzoate.

Evaluation of Antibacterial Efficacy and Spectrum

No research studies were found that evaluated the in vitro or in vivo antibacterial activity of this compound against Gram-positive or Gram-negative bacteria. Consequently, data regarding its spectrum of activity or minimum inhibitory concentrations (MICs) against any bacterial strains are not available.

Assessment of Antifungal Efficacy and Spectrum

There is no available scientific literature detailing the assessment of this compound for antifungal properties. Information on its efficacy and spectrum against fungal species such as yeasts or molds has not been reported.

Mechanistic Insights into Antimicrobial Action

As there are no primary studies on the antimicrobial activity of this compound, its mechanism of action against microbial cells remains uninvestigated.

Other Biological Activities (Non-Clinical, Research-Oriented)

Investigations into other potential biological activities of this compound in non-clinical, research-focused settings have not been reported in the available literature.

Antifeedant Properties and Pest Control Applications

No studies were identified that investigated the antifeedant properties of this compound or its potential applications in pest control.

General Cytotoxicity Studies (e.g., against tumor cell lines for compound screening and mechanism of action)

There are no published cytotoxicity studies for this compound against any cell lines, including tumor cell lines. Therefore, its potential as a cytotoxic agent or its mechanism of action in this context is unknown.

Herbicidal Potentials and Agrochemical Relevance of this compound

The chemical compound this compound belongs to the broader class of chlorophenoxy herbicides. taylorandfrancis.com This class of compounds has been a cornerstone in weed management since the mid-20th century, primarily used to control broadleaf weeds in various agricultural and non-agricultural settings. taylorandfrancis.commdpi.com The herbicidal activity of phenoxyacetic acid derivatives, the parent structures of this compound, is well-documented. mdpi.comnih.gov These compounds typically function as synthetic auxins, mimicking the plant growth hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized growth in susceptible plants, ultimately causing their death. taylorandfrancis.com

The agrochemical relevance of this class of compounds stems from their selectivity, as they are generally more effective against dicotyledonous (broadleaf) plants while being less harmful to monocotyledonous crops like cereals and grains. researchgate.net This selectivity allows for their use in controlling weeds within growing crops, thereby protecting yields. openpr.com The specific structure of this compound, featuring a benzoate (B1203000) group, suggests it may have distinct properties or modes of action compared to more common phenoxyacetic acid herbicides like 2,4-D and MCPA. mdpi.commhmedical.com Further research into its specific herbicidal efficacy and crop safety is necessary to fully establish its place within the agrochemical market.

In Vitro Biological Assay Methodologies

To evaluate the potential biological activity of compounds like this compound, a variety of in vitro assays are employed. These assays provide a controlled environment to assess the compound's effects on specific biological processes or organisms.

Determination of Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is a fundamental measurement in microbiology used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. nih.gov For potential herbicides, this assay can be adapted to assess their inhibitory effects on the growth of soil microorganisms or plant pathogens. researchgate.netuodiyala.edu.iq The standard method involves preparing a series of dilutions of the test compound in a liquid growth medium, which is then inoculated with a standardized number of microbial cells. frontiersin.orgnih.gov These cultures are incubated under controlled conditions, and the MIC is determined by observing the lowest concentration at which no turbidity (i.e., no microbial growth) is visible. nih.gov

Table 1: Hypothetical MIC Data for a Test Compound against Various Microorganisms

| Microorganism | MIC (µg/mL) |

| Escherichia coli | >1024 |

| Bacillus subtilis | 512 |

| Pseudomonas aeruginosa | >1024 |

| Staphylococcus aureus | 256 |

| Fusarium oxysporum | 128 |

| Rhizoctonia solani | 64 |

Note: This table presents hypothetical data for illustrative purposes, as specific MIC data for this compound is not publicly available.

Zone of Inhibition Assays

The zone of inhibition assay, also known as the Kirby-Bauer test, is a qualitative method used to assess the antimicrobial activity of a substance. microbe-investigations.commicrochemlab.com In this assay, an agar (B569324) plate is uniformly inoculated with a test microorganism to create a "lawn" of growth. microban.com A sterile paper disc impregnated with the test compound is then placed on the agar surface. microban.com The plate is incubated, allowing the compound to diffuse into the agar. microban.com If the compound is effective at inhibiting microbial growth, a clear circular area, or "zone of inhibition," will appear around the disc. microbe-investigations.commicroban.com The diameter of this zone is proportional to the susceptibility of the microorganism to the compound. microbe-investigations.com This method provides a rapid visual assessment of a compound's potential antimicrobial or herbicidal properties against specific target organisms. microchemlab.com

Cell-Based Assays for Target Engagement or General Biological Responses

Cell-based assays are crucial for understanding the mechanism of action of a potential herbicide by evaluating its interaction with specific molecular targets within plant or microbial cells. These assays can measure a variety of cellular responses, including enzyme inhibition, changes in gene expression, or cytotoxicity. For instance, if a compound is hypothesized to inhibit a specific enzyme crucial for plant growth, an assay can be designed to measure the enzyme's activity in the presence of the compound. nih.gov

Cytotoxicity assays, on the other hand, measure the general toxicity of a compound to cells. nih.gov These are often performed using cell lines derived from plants or other organisms and can help to determine the concentration range at which the compound exhibits biological activity. nih.gov

Structure-Activity Relationship (SAR) Derivation

Structure-Activity Relationship (SAR) studies are a critical component of agrochemical research, aiming to understand how the chemical structure of a molecule influences its biological activity. mdpi.com By systematically modifying different parts of a lead compound, researchers can identify key structural features responsible for its desired effects. researchgate.net

Correlation of Structural Modifications with Observed Biological Potency

For the class of phenoxyacetic acid herbicides, SAR studies have revealed several key correlations between structural features and herbicidal potency. mdpi.com The nature, number, and position of substituents on the aromatic ring significantly impact the compound's activity. mdpi.comresearchgate.net For example, the presence of chlorine atoms at specific positions on the phenyl ring is often crucial for high herbicidal efficacy. mdpi.com

In the context of this compound, the following structural components are likely to be important for its biological activity:

The Chlorophenoxy Group: The chlorine atom at the para-position (position 4) of the phenoxy ring is a common feature in many active herbicides of this class. Altering the position or nature of this substituent would likely have a significant impact on activity.

The Ether Linkage: The ether bond connecting the phenoxy ring to the benzoate moiety is a key structural element. Its flexibility and electronic properties can influence how the molecule interacts with its biological target.

The Ethyl Benzoate Moiety: The substitution pattern on the benzoate ring and the nature of the ester group (in this case, an ethyl ester) are also critical. Modifications to the ester, such as changing the alkyl chain length, or altering the substitution on the benzene (B151609) ring, could modulate the compound's potency, selectivity, and physicochemical properties like solubility and uptake by plants. mdpi.com

Identification of Pharmacophoric Requirements for Specific Activities

The identification of the precise pharmacophoric requirements for the biological activities of this compound is an area of ongoing investigation. Due to a lack of extensive direct studies on this specific molecule, a comprehensive understanding is often inferred from structure-activity relationship (SAR) investigations of analogous compounds. These studies on related phenoxy methyl benzoate derivatives have revealed several key structural features that are crucial for their biological effects, which span antimicrobial, herbicidal, and other activities. A generalized pharmacophore for this class of compounds can be proposed, consisting of two aromatic rings linked by a flexible ether-methylene bridge, with specific substitution patterns on the rings modulating the type and potency of the biological activity.

A critical aspect of the pharmacophore is the presence of the benzoate moiety. The carboxyl group, or its ester derivative, is a common feature in many biologically active molecules, often involved in hydrogen bonding or ionic interactions with biological targets. nih.gov The relative position of the substituents on the benzoic acid ring has been shown to be a determinant of antibacterial activity in related derivatives. nih.gov For instance, studies on benzoic acid derivatives have demonstrated that the position of hydroxyl and methoxyl groups can significantly influence their efficacy against bacteria like E. coli. nih.gov

The phenoxy group constitutes another essential component of the pharmacophore. The nature and position of the substituent on this ring play a pivotal role in defining the biological activity. In the case of this compound, the chlorine atom at the para-position is a key feature. Halogen atoms, such as chlorine, can alter the electronic properties and lipophilicity of a molecule, which in turn can affect its ability to cross cell membranes and interact with target proteins. For example, in a series of 2-phenoxybenzamides with antiplasmodial activity, the substitution pattern on the phenoxy ring was found to be a major determinant of their efficacy.

The ether linkage and the methylene (B1212753) group connecting the two aromatic systems provide a degree of conformational flexibility. This flexibility allows the molecule to adopt a suitable conformation to bind effectively to its biological target. The length and nature of this linker can influence the spatial arrangement of the two aromatic rings, which is often critical for optimal interaction with a receptor or enzyme active site.

Investigations into thioureide derivatives of 2-(4-methylphenoxymethyl)benzoic acid have shed light on the importance of the substituent on the phenoxy ring for antimicrobial activity. nih.gov The replacement of the methyl group with other substituents has been shown to modulate the antimicrobial spectrum and potency.

The following interactive data table summarizes the structure-activity relationships of some benzoic acid derivatives, highlighting the influence of substituents on their antibacterial activity against E. coli.

Data derived from studies on the effect of positional isomerism of benzoic acid derivatives on antibacterial activity. nih.gov

Furthermore, studies on phenoxyacetic acid derivatives have revealed key insights into their herbicidal activity, which is believed to be mediated by their action as synthetic auxins. encyclopedia.pub The ester group, such as the ethyl ester in this compound, is often a prodrug form that enhances uptake by plants, where it is then hydrolyzed to the active carboxylic acid. encyclopedia.pub

The table below presents findings from quantitative structure-activity relationship (QSAR) studies on phenoxyacetic acid derivatives, indicating the importance of certain physicochemical parameters for their biological activity.

This data is based on QSAR studies of phenoxy and benzyloxyacetic acid derivatives as antisickling agents. nih.gov

An appropriately substituted benzoate ring.

A substituted phenoxy ring, where the nature and position of the substituent are critical.

A flexible linker of appropriate length and conformation.

Further research, including the synthesis and biological evaluation of a wider range of analogs, is necessary to refine this pharmacophore model and to fully elucidate the molecular basis for the specific activities of this compound.

Materials Science and Environmental Research Perspectives

Utility as Chiral Building Blocks and Sources

The potential of a molecule to serve as a chiral building block is fundamental in the synthesis of enantiomerically pure compounds, which is particularly crucial in the pharmaceutical and fine chemical industries. Chiral molecules exist as non-superimposable mirror images (enantiomers), and often only one enantiomer exhibits the desired biological activity. eurekalert.orgresearchgate.netsciencenet.cn

For Ethyl 2-((4-chlorophenoxy)methyl)benzoate to be utilized as a chiral building block, it would typically possess a stable chiral center. The structure of this compound does not inherently contain a chiral center. However, chirality could be introduced through synthetic modifications, for instance, by substitution on the methyl group of the ethyl ester or on the methylene (B1212753) bridge. Research into the synthesis of chiral derivatives from chlorophenoxy compounds has been explored for other molecules, but specific studies detailing such transformations for this compound are not documented. nih.govacs.org Without a chiral center, its direct application as a chiral building block is not feasible.

Integration into Polymer Materials and Composites

Information regarding the integration of this compound into polymer materials and composites is not available in the current body of scientific literature. Generally, organic molecules can be incorporated into polymers to modify their properties, acting as plasticizers, flame retardants, or as monomers for polymerization if they possess reactive functional groups. While the ester and ether linkages in this compound offer some chemical functionality, there are no published studies that explore its use in polymer science.

Investigation of Corrosion Inhibitive Properties

The investigation of organic compounds as corrosion inhibitors is an active area of research. These compounds can adsorb onto a metal surface, forming a protective layer that prevents contact with corrosive agents. Compounds containing heteroatoms like oxygen, nitrogen, and sulfur, as well as aromatic rings, often exhibit good corrosion inhibitive properties.

While this compound contains oxygen atoms and aromatic rings, making it a potential candidate for corrosion inhibition, no specific studies have been published to validate this property. Research on other benzoate (B1203000) and ester derivatives has shown some efficacy in corrosion inhibition, but these findings cannot be directly extrapolated to the subject compound without experimental verification.

Environmental Relevance and Fate Studies

The environmental fate of a chemical compound is determined by processes such as biodegradation, hydrolysis, and photolysis. For benzoate-containing compounds, biodegradation is often a primary route of environmental degradation. chemrxiv.org However, the presence of a chlorine atom on the phenoxy ring can significantly influence the biodegradability of this compound, often making it more resistant to microbial degradation.

Chlorophenoxy herbicides, a related class of compounds, are known to persist in the environment to varying degrees. publications.gc.cawho.int Their degradation pathways have been studied, but specific pathways for this compound have not been elucidated. Hydrolysis of the ester group would likely be an initial transformation step, yielding ethanol (B145695) and 2-((4-chlorophenoxy)methyl)benzoic acid. The subsequent degradation of the chlorophenoxy moiety is expected to be the rate-limiting step.

There is no available data from environmental monitoring studies to suggest the presence of this compound in soil, water, or air. Its potential as an agrochemical intermediate is also not documented in the scientific literature. While many complex organic molecules serve as precursors in the synthesis of pesticides and herbicides, there is no specific mention of this compound in that context. The structural similarity to chlorophenoxy herbicides might suggest a potential link, but this remains speculative without concrete evidence. who.int

Data Tables

Due to the lack of specific research findings for this compound, no data tables can be generated for its properties and performance in the areas discussed.

Concluding Remarks and Future Research Directions

Summary of Key Research Findings and Gaps

A comprehensive review of the scientific literature reveals a significant gap in the knowledge base specifically concerning Ethyl 2-((4-chlorophenoxy)methyl)benzoate. While its chemical formula (C16H15ClO3) and molecular weight (290.74 g/mol ) are established, detailed experimental and computational data are largely absent. Research on analogous compounds, such as other substituted benzoate (B1203000) esters and chlorophenoxy derivatives, provides a foundational framework; however, direct extrapolation of properties is not always accurate due to the nuanced effects of isomeric and substituent positioning on chemical and biological behavior. The primary research gap, therefore, is the near-complete absence of empirical data for this specific compound, from its fundamental physicochemical properties to its potential biological activities.

Opportunities for Novel Synthetic Approaches

The synthesis of aromatic esters is a well-established field, yet there is always room for innovation, particularly in the context of green and sustainable chemistry. nih.govacs.org Traditional methods for synthesizing compounds like this compound would likely involve the esterification of 2-((4-chlorophenoxy)methyl)benzoic acid with ethanol (B145695) or the alkylation of ethyl 2-(hydroxymethyl)benzoate with 1-chloro-4-phenoxybenzene.

Future research could explore novel synthetic strategies that offer higher yields, milder reaction conditions, and reduced environmental impact. nih.gov Opportunities exist in the application of:

Microwave-assisted synthesis: This technique has the potential to significantly reduce reaction times and improve yields for the esterification or etherification steps.

Phase-transfer catalysis: For the etherification step, phase-transfer catalysis could offer a more efficient and scalable method. researchgate.net

Flow chemistry: Continuous flow synthesis could provide a safer, more controlled, and scalable route to the target molecule, minimizing the handling of potentially hazardous intermediates.

Biocatalysis: The use of enzymes, such as lipases, for the esterification step could offer a highly selective and environmentally benign synthetic route. acs.org

Advancements in Spectroscopic and Computational Characterization

The structural elucidation of a novel compound is fundamental to understanding its properties. While standard spectroscopic techniques are routine, advanced methodologies can provide deeper insights into the structure and dynamics of this compound.

Spectroscopic Characterization:

Nuclear Magnetic Resonance (NMR): Advanced 2D NMR techniques, such as HSQC, HMBC, and NOESY, would be invaluable in unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. Tandem MS (MS/MS) experiments could elucidate fragmentation patterns, providing further structural confirmation.

Infrared (IR) and Raman Spectroscopy: These techniques will confirm the presence of key functional groups, such as the ester carbonyl and the ether linkage.

Computational Characterization:

Density Functional Theory (DFT): DFT calculations can be employed to predict the optimized molecular geometry, vibrational frequencies (to compare with experimental IR and Raman spectra), and NMR chemical shifts. nih.govnih.gov Furthermore, DFT can provide insights into the electronic properties, such as the HOMO-LUMO energy gap, which can be correlated with the molecule's reactivity and potential for applications in materials science. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations could be used to study the conformational flexibility of the molecule and its interactions with potential biological targets or in different solvent environments.

Identification of Underexplored Biological Targets and Mechanisms

The structural motifs within this compound—a chlorophenoxy group and a benzoate ester—are present in various biologically active molecules. This suggests that the compound could exhibit interesting pharmacological properties.

Potential Biological Activities:

Herbicidal/Pesticidal Activity: The chlorophenoxy moiety is a well-known pharmacophore in herbicides. who.int It would be pertinent to investigate the potential herbicidal or pesticidal activity of this specific isomer.

Anticancer Activity: Diaryl ether linkages are found in a number of anticancer agents. nih.govrsc.org Screening this compound against various cancer cell lines could reveal potential cytotoxic effects.

Antimicrobial Activity: Aromatic esters and ethers have been reported to possess antimicrobial properties. Investigating its activity against a panel of bacteria and fungi is a logical first step.

Enzyme Inhibition: Many drugs exert their effects by inhibiting specific enzymes. Computational docking studies could be used to predict potential protein targets, which could then be validated through in vitro enzymatic assays. nih.gov

Future research should focus on a broad-based biological screening of the compound to identify any "hit" activities. Subsequent studies would then involve target identification, mechanism of action studies, and structure-activity relationship (SAR) investigations by synthesizing and testing analogs.

Considerations for Sustainable Chemistry and Environmental Impact Assessment

In the 21st century, the development of new chemical entities must be accompanied by a thorough evaluation of their environmental impact.

Sustainable Synthesis: As mentioned in section 7.2, future synthetic routes should prioritize green chemistry principles, such as using renewable starting materials, minimizing waste, and employing catalytic methods. nih.govacs.org

Environmental Fate and Ecotoxicity:

Biodegradability: Studies on the biodegradation of this compound are crucial to understand its persistence in the environment. The fate of related chlorophenoxy herbicides, which can be persistent and form toxic transformation products, highlights the importance of such studies. who.int

Toxicity to Non-Target Organisms: Ecotoxicological studies on representative aquatic and terrestrial organisms are necessary to assess the potential environmental risk. blm.gov

Risk Assessment: A comprehensive environmental risk assessment should be conducted to evaluate the potential impact of the compound's production, use, and disposal. blm.gov

By integrating these considerations early in the research and development process, the potential for negative environmental consequences can be minimized.

Q & A

Q. What are the standard synthetic routes for Ethyl 2-((4-chlorophenoxy)methyl)benzoate?

The synthesis typically involves a nucleophilic substitution reaction between ethyl 2-(bromomethyl)benzoate and 4-chlorophenoxide ions. Key steps include:

- Step 1: Preparation of the phenoxide ion by deprotonating 4-chlorophenol with a base (e.g., NaOH).

- Step 2: Reaction with ethyl 2-(bromomethyl)benzoate in a polar aprotic solvent (e.g., DMF) at 60–80°C for 6–12 hours .

- Purification: Column chromatography using silica gel and a hexane/ethyl acetate eluent system.

Validation via H NMR and mass spectrometry ensures product integrity .

Advanced Synthesis

Q. How can reaction conditions be optimized to improve yield and selectivity?

Advanced optimization strategies include:

- Catalyst Screening: Transition-metal catalysts (e.g., CuI) enhance coupling efficiency in SN2 reactions .

- Solvent Effects: Substituting DMF with acetonitrile reduces side reactions (e.g., ester hydrolysis) .

- Temperature Control: Microwave-assisted synthesis at 100°C shortens reaction time to 2–4 hours while maintaining >85% yield .

Post-reaction analysis via HPLC quantifies impurities (e.g., unreacted starting materials) .

Basic Characterization

Q. Which spectroscopic methods are essential for structural elucidation?

Core techniques include:

- H/C NMR: Assign aromatic protons (δ 6.8–7.5 ppm) and ester carbonyl signals (δ 165–170 ppm) .

- FT-IR: Confirm ester C=O stretching (~1720 cm) and C-O-C linkage (~1250 cm) .

- Mass Spectrometry: High-resolution ESI-MS verifies the molecular ion peak (e.g., [M+H] at m/z 320.05) .

Advanced Structural Analysis

Q. How can discrepancies in crystallographic data be resolved?

For X-ray diffraction data showing conflicting dihedral angles (e.g., 72.14° vs. 45.56° in crystal structures):

- Multi-Dataset Refinement: Use SHELXL for simultaneous refinement of multiple datasets to identify systematic errors .

- Computational Validation: Compare experimental data with DFT-optimized geometries (e.g., Gaussian 16) to assess torsional strain .

Method Validation

Q. How is purity validated for research-grade samples?

- HPLC: Use a C18 column with UV detection (254 nm); retention time matching against a certified reference standard .

- TLC: Silica plates with visualization under UV light (R ~0.5 in 7:3 hexane/ethyl acetate) .

- Elemental Analysis: Carbon/hydrogen/nitrogen percentages must align with theoretical values within ±0.3% .

Stability Studies

Q. How is compound stability assessed under varying conditions?

- Thermal Stability: TGA/DSC analysis (5°C/min ramp) identifies decomposition temperatures (>200°C typical for esters) .

- pH Stability: Incubate in buffered solutions (pH 2–12) for 24 hours; monitor degradation via HPLC .

- Light Sensitivity: UV-Vis spectroscopy tracks absorbance changes under accelerated light exposure (e.g., 5000 lux) .

Biological Activity Screening

Q. What in vitro assays are suitable for initial bioactivity evaluation?

- Enzyme Inhibition: Test against COX-2 or acetylcholinesterase using fluorometric assays (IC determination) .

- Antimicrobial Screening: Broth microdilution assays (MIC values) against S. aureus or E. coli .

- Cytotoxicity: MTT assay on human cell lines (e.g., HEK293) to assess safety margins .

Advanced Biological Studies

Q. How are structure-activity relationships (SAR) investigated?

- Analog Synthesis: Replace the 4-chlorophenoxy group with electron-withdrawing (e.g., -NO) or donating (-OCH) groups .

- Docking Simulations: AutoDock Vina predicts binding modes to target proteins (e.g., PARP-1) .

- Pharmacokinetics: In vitro metabolic stability using liver microsomes (e.g., half-life >30 minutes preferred) .

Data Contradictions

Q. How to address inconsistencies in structural or analytical data?

- Cross-Validation: Compare NMR, IR, and crystallographic data to identify outliers (e.g., anomalous carbonyl signals) .

- Replicate Experiments: Repeat synthesis/analysis under controlled conditions to rule out batch variability .

- Peer Review: Collaborate with independent labs to verify contentious results .

Drug Development

Q. What steps transition this compound from in vitro to in vivo studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.